

Discovery of 17-Hydroxyventuricidin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *17-Hydroxyventuricidin A*

Cat. No.: *B12421904*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of **17-Hydroxyventuricidin A**, a macrolide antibiotic isolated from *Streptomyces*. The document details the experimental protocols for its isolation and characterization, presents its bioactivity data in a structured format, and visualizes its biosynthetic and signaling pathways.

Introduction

17-Hydroxyventuricidin A is a 20-membered polyketide macrolide, a class of natural products known for their diverse biological activities.^[1] It was first isolated from a strain of *Streptomyces* sp., a genus renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics. This compound is a hydroxylated analog of the venturicidin family of antibiotics, which are known to exhibit potent antifungal and antibacterial properties. The primary mode of action for venturicidins is the inhibition of F-type ATP synthase, a crucial enzyme in cellular energy metabolism.^[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on **17-Hydroxyventuricidin A**.

Physicochemical Properties

17-Hydroxyventuricidin A is a white solid with a molecular weight of 766 g/mol and a purity of over 95%.^[3] It is soluble in DMSO, ethanol, and methanol.^[3]

Table 1: Physicochemical Properties of **17-Hydroxyventuricidin A**

Property	Value	Reference
Molecular Formula	C41H67NO12	[1]
Molecular Weight	766 g/mol	[3]
Appearance	White solid	[3]
Purity	>95%	[3]
Solubility	DMSO, ethanol, methanol	[3]
CAS Number	113204-43-6	[3]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing organism, and the isolation and characterization of **17-Hydroxyventuricidin A**, based on the protocols described for related compounds from *Streptomyces* sp..[\[1\]](#)

Fermentation of *Streptomyces* sp. Strain US80

The production of **17-Hydroxyventuricidin A** is achieved through submerged fermentation of *Streptomyces* sp. strain US80.[\[1\]](#)

- Inoculum Preparation: A well-sporulated culture of *Streptomyces* sp. US80 from an agar slant is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to obtain a high density of vegetative mycelium.
- Production Medium: The production medium is composed of glucose as a carbon source, along with other essential nutrients and minerals. The highest antimicrobial activities were reported with 1% (w/v) glucose in the presence of magnesium.[\[1\]](#)
- Fermentation Conditions: The production culture is incubated in a fermenter under controlled conditions of temperature, pH, and aeration to maximize the yield of the target compound.

Isolation and Purification of **17-Hydroxyventuricidin A**

The isolation and purification of **17-Hydroxyventuricidin A** from the fermentation broth involves a multi-step process.[1]

- Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The bioactive compounds are then extracted from the mycelial cake using an organic solvent such as methanol.
- Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **17-Hydroxyventuricidin A**.[1]

Structure Elucidation

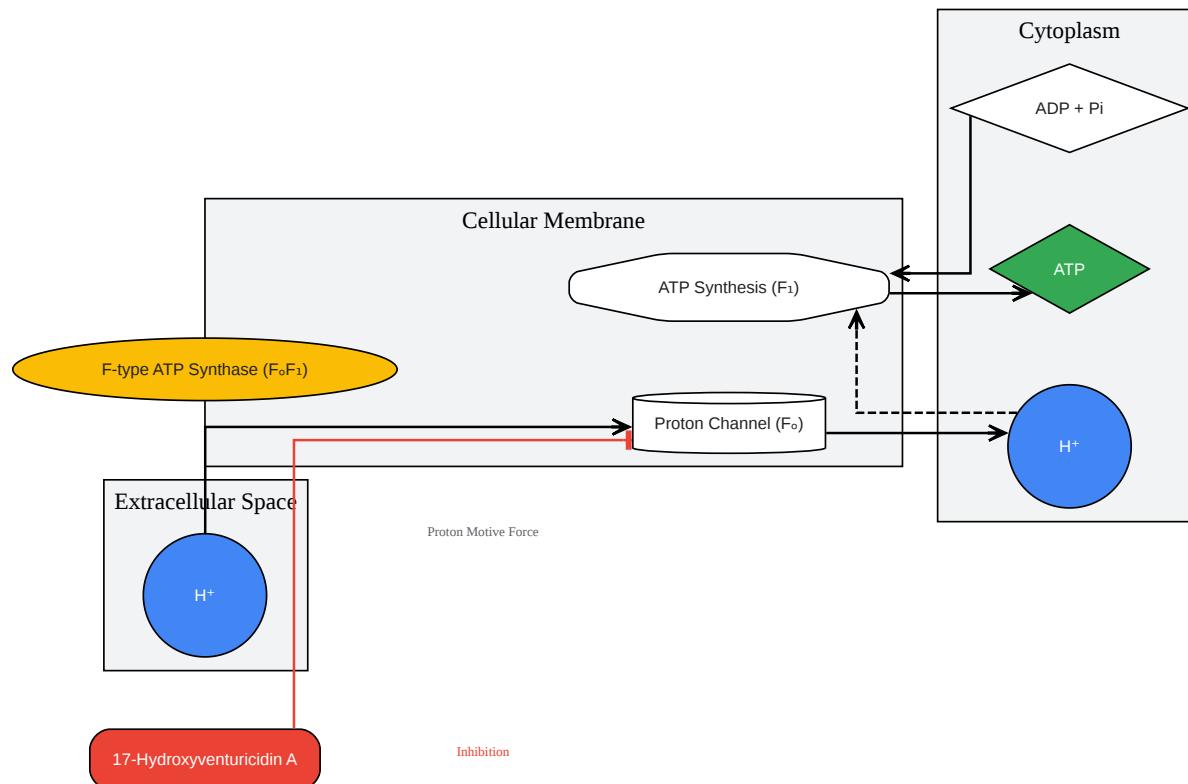
The chemical structure of **17-Hydroxyventuricidin A** was determined using a combination of spectroscopic methods.[1]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]

Biological Activity

17-Hydroxyventuricidin A exhibits both antifungal and antibacterial activities.[1] It is particularly effective against Gram-positive bacteria.[3]

Table 2: Antimicrobial Spectrum of **17-Hydroxyventuricidin A**

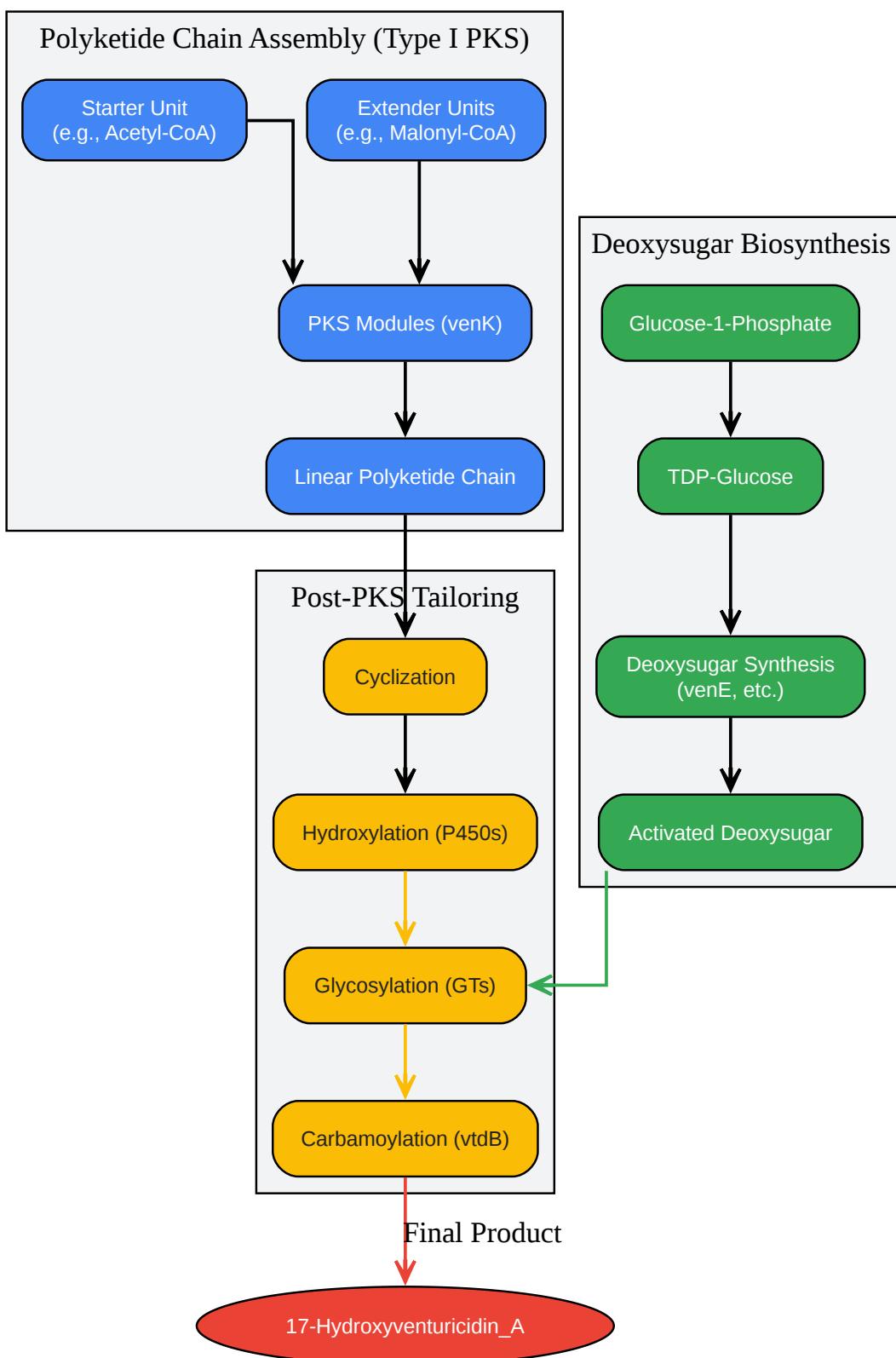

Organism	Type	Activity	Reference
Verticillium dahliae	Fungus	Active	[1]
Fusarium sp.	Fungus	Active	[1]
Candida tropicalis	Fungus (Yeast)	Active	[1]
Gram-positive bacteria	Bacteria	Active	[3]

Specific Minimum Inhibitory Concentration (MIC) values for **17-Hydroxyventuricidin A** are not readily available in the public domain. The table indicates organisms against which activity has been reported.

Signaling and Biosynthetic Pathways

Mode of Action: Inhibition of F-type ATP Synthase

The primary mechanism of action of venturicidins, including **17-Hydroxyventuricidin A**, is the inhibition of the F-type ATP synthase (F-ATPase).[\[2\]](#) This enzyme is essential for generating ATP, the main energy currency of the cell.


[Click to download full resolution via product page](#)

Caption: Mode of action of **17-Hydroxyventuricidin A** on F-type ATP synthase.

By binding to the F_o subunit of the F-ATPase, **17-Hydroxyventuricidin A** blocks the proton channel, thereby inhibiting the flow of protons across the membrane.^[2] This disruption of the proton motive force prevents the synthesis of ATP from ADP and inorganic phosphate, leading to cellular energy depletion and ultimately cell death.

Biosynthesis of Venturicidins

The biosynthesis of venturicidins is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ven' cluster.^[4] This cluster contains genes encoding a Type I polyketide synthase (PKS) system, as well as enzymes responsible for tailoring reactions and the synthesis of the deoxysugar moiety.

[Click to download full resolution via product page](#)

Caption: Generalized biosynthetic workflow for venturicidins.

The biosynthesis begins with the assembly of a linear polyketide chain by the modular Type I PKS enzyme complex, encoded by genes such as *venK*.^[4] This is followed by a series of tailoring reactions, including cyclization to form the macrolactone ring and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Concurrently, a deoxysugar moiety is synthesized from glucose-1-phosphate through a separate pathway involving genes like *venE*.^[4] This sugar is then attached to the macrolide core by a glycosyltransferase. A final carbamoylation step, catalyzed by an enzyme like *VtdB*, completes the biosynthesis of the venturicidin molecule.^[4]

Conclusion

17-Hydroxyventuricidin A represents a promising member of the venturicidin class of antibiotics with demonstrated antifungal and antibacterial activities. Its unique mode of action, targeting the highly conserved F-type ATP synthase, makes it an interesting candidate for further investigation in the development of novel antimicrobial agents. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed pharmacokinetic and pharmacodynamic profiles, and explore its potential in combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-Hydroxyventuricidin A | Antibacterial other | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Discovery of 17-Hydroxyventuricidin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12421904#discovery-of-17-hydroxyventuricidin-a-from-streptomyces>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com